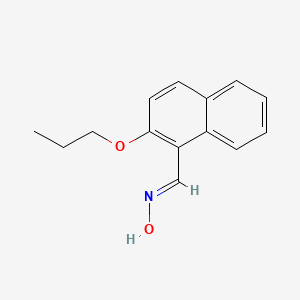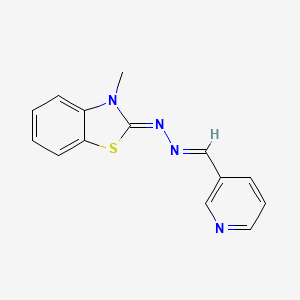
2-isopropylphenyl 2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 2-isopropylphenyl 2-nitrobenzoate involves several key chemical reactions. For instance, a similar compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, is synthesized through the reaction of 4-chlorophenacyl bromide with 3-nitrobenzoic acid, using potassium or sodium carbonate in DMF medium at room temperature (C. S. Chidan Kumar et al., 2014). This reaction pathway demonstrates a general approach to synthesizing nitrobenzoate derivatives through coupling reactions, which can be adapted to synthesize 2-isopropylphenyl 2-nitrobenzoate.
Molecular Structure Analysis
The molecular structure of nitrobenzoate derivatives is confirmed through techniques such as IR and X-ray diffraction studies. For example, the detailed molecular structure, including vibrational wavenumbers and geometrical parameters, of the synthesized compound is verified against calculated (DFT) values, ensuring the accuracy of the molecular structure obtained from XRD studies (C. S. Chidan Kumar et al., 2014).
Wissenschaftliche Forschungsanwendungen
Profluorescent Nitroxides for Monitoring Polymer Degradation
Profluorescent nitroxides, including compounds structurally related to 2-isopropylphenyl 2-nitrobenzoate, have been utilized as probes for detecting radical-mediated oxidative damage in polymers. Their unique property of low fluorescence quantum yield, which significantly increases upon reacting with alkyl radicals, makes them valuable for assessing polymer stability and degradation, especially under UV and thermally initiated conditions. This application is particularly relevant for monitoring the oxidative stability of resins and polypropylene, offering a sensitive method to detect early signs of degradation before conventional techniques show any response (Blinco et al., 2008; Micallef et al., 2005).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds similar to 2-isopropylphenyl 2-nitrobenzoate have been reported, focusing on their molecular and crystal structures. Studies have elucidated how variations in nitro group positioning significantly affect molecular conformations, providing valuable insights into the structural dynamics of these compounds. Such research underpins the development of new materials and the understanding of their properties at the molecular level (Bogdanov et al., 2020).
Luminescence Sensitization in Coordination Polymers
Research into thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 2-isopropylphenyl 2-nitrobenzoate, has shown their effectiveness as sensitizers for Eu(III) and Tb(III) luminescence in solution and solid-state species. This application is crucial for the development of materials with specific luminescent properties, useful in sensors, and lighting technologies. The luminescence studies have provided quantum yields and highlighted the efficiency of these compounds as sensitizers (Viswanathan & Bettencourt-Dias, 2006).
Oxidative Stability and Radical Scavenging
Compounds related to 2-isopropylphenyl 2-nitrobenzoate have been studied for their oxidative stability and radical scavenging properties. This research is significant for applications requiring materials resistant to oxidative degradation, such as in the rubber industry and in the stabilization of polymers. The ability of these compounds to act as antioxidants and stabilize materials against oxidative stress opens up potential applications in material science and industrial processing (Rapta et al., 2009).
Eigenschaften
IUPAC Name |
(2-propan-2-ylphenyl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11(2)12-7-4-6-10-15(12)21-16(18)13-8-3-5-9-14(13)17(19)20/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIMBZWHRYYRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propan-2-ylphenyl) 2-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)
![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)

